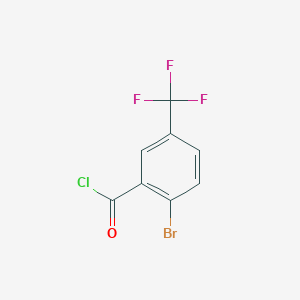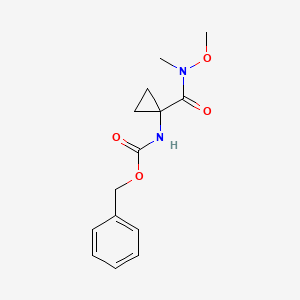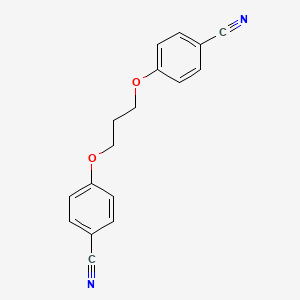![molecular formula C34H38Cl2FeNiP2 B8788215 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)](/img/structure/B8788215.png)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(diphenylphosphino)ferrocene dichloronickel(II), commonly referred to as [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), is an organometallic compound that serves as a versatile catalyst in various synthetic applications. This compound is characterized by its unique structure, which includes a nickel(II) center coordinated to two chloride ions and a 1,1’-bis(diphenylphosphino)ferrocene ligand. The ferrocene ligand imparts stability and enhances the catalytic properties of the nickel center, making [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) a valuable reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent such as 2-propanol. The reaction typically involves combining equimolar portions of the reactants and stirring the mixture at room temperature until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene, with careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is known to catalyze a variety of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the nickel center, resulting in the formation of a nickel(IV) intermediate.
C-H Activation: [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can activate carbon-hydrogen bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly effective in Suzuki-Miyaura and Kumada coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and organometallic reagents
Common Reagents and Conditions
Common reagents used in reactions with [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products Formed
The major products formed from reactions catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include biaryl compounds, substituted alkenes, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be used to synthesize biologically active molecules and pharmaceuticals.
Medicine: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with a substrate, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, transferring the organic group to the nickel center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the nickel(II) catalyst.
The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds, the formation of carbon-carbon bonds, and the stabilization of reactive intermediates by the ferrocene ligand .
Comparación Con Compuestos Similares
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be compared with other similar compounds, such as:
The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in the stability and electronic properties imparted by the 1,1’-bis(diphenylphosphino)ferrocene ligand, which enhances its catalytic performance in various synthetic transformations .
Propiedades
Fórmula molecular |
C34H38Cl2FeNiP2 |
|---|---|
Peso molecular |
694.1 g/mol |
Nombre IUPAC |
cyclopentyl(diphenyl)phosphane;dichloronickel;iron |
InChI |
InChI=1S/2C17H19P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H;;/q;;;;;+2/p-2 |
Clave InChI |
XNLREVYABWYMTL-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)








![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)


![3,5-Diamino-4-[(2-Chlorophenyl)Hydrazono]Pyrazole](/img/structure/B8788212.png)

